molecular formula C7H8F3N B2686521 1-(Trifluoromethyl)cyclopentane-1-carbonitrile CAS No. 1260902-25-7

1-(Trifluoromethyl)cyclopentane-1-carbonitrile

Cat. No.: B2686521
CAS No.: 1260902-25-7
M. Wt: 163.143
InChI Key: OCJZECXHONKWKL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H8F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to a carbonitrile group

Scientific Research Applications

1-(Trifluoromethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a cyanide source to form the carbonitrile group. The reaction conditions typically include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethyl sulfoxide or acetonitrile

    Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

    Reduction: 1-(Trifluoromethyl)cyclopentane-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclopentane-1-amine
  • 1-(Trifluoromethyl)cyclopentane-1-thiol

Uniqueness: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound in various research and industrial contexts.

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJZECXHONKWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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